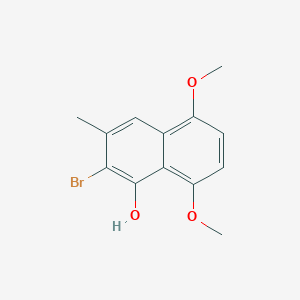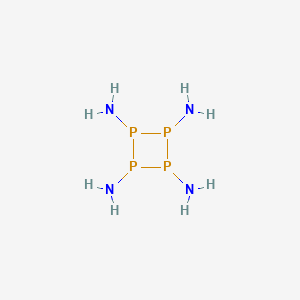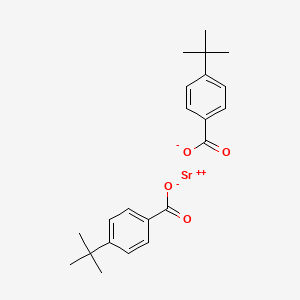![molecular formula C13H18N2O2S2 B14337084 N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide CAS No. 105246-30-8](/img/structure/B14337084.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with N,N-diethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl({[(diethylcarbamothioyl)sulfanyl]selanyl}sulfanyl)carbothioamide: Similar structure but contains selenium instead of sulfur.
N-[(Diethylcarbamothioyl)sulfanyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzene ring.
Uniqueness
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is unique due to the presence of both a methoxy group and a diethylcarbamothioyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
105246-30-8 |
|---|---|
Fórmula molecular |
C13H18N2O2S2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[(4-methoxybenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2O2S2/c1-4-15(5-2)13(18)19-14-12(16)10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
VFJDTURVFPJEMV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


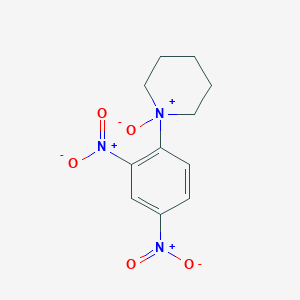
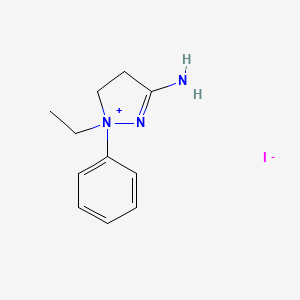
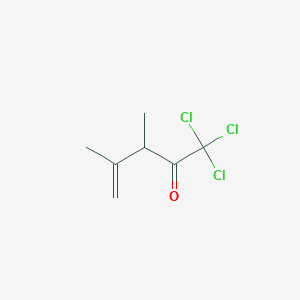

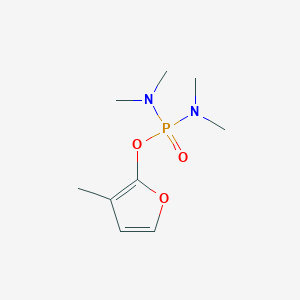
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
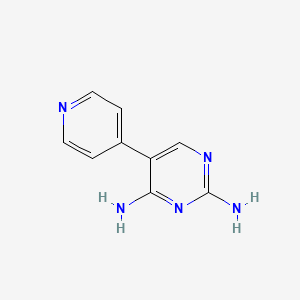
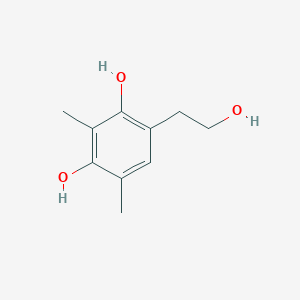
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
